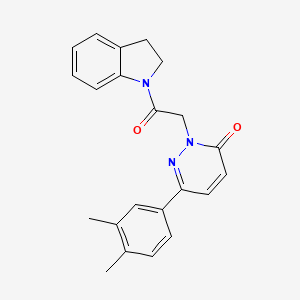

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

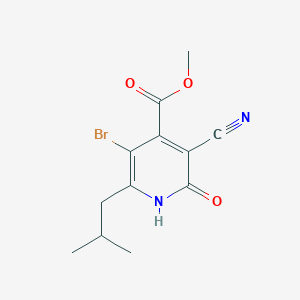

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (8-ADQ) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a quinazolinone core, which can be synthesized from a variety of starting materials. 8-ADQ has been used in a variety of research projects, including as a potential therapeutic agent for cancer and other diseases.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

A study focused on the metal chelating properties of 8-Hydroxyquinolines, which are related to 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, demonstrates their application in Alzheimer's disease treatment. The research highlighted the ability of these compounds to complex with transition metal ions, proposing their use for disaggregating metal-enriched amyloid plaques and reversing Alzheimer's disease phenotype in models. This suggests a potential pathway for neuroprotective and neuroregenerative effects, marking a significant step in Alzheimer's disease research (V. Kenche et al., 2013).

Antitumor Activity

Amino-substituted derivatives of similar compounds have been synthesized and evaluated for their antitumor activity. This research indicates the dependency of antitumor potency on the position of substitution on the compound nucleus, with certain amino derivatives showing significantly higher potency than the parent compound. This finding is critical for developing new anticancer drugs, emphasizing the compound's relevance in medicinal chemistry (S. M. Sami et al., 1995).

Corrosion Inhibition

Schiff bases derived from related compounds have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. This application is crucial in materials science, particularly for protecting industrial equipment. The research findings underline the role of nitrogen in the inhibitor's structure in enhancing its efficiency, thus providing insights for designing new corrosion inhibitors with improved performance (D. Jamil et al., 2018).

Synthesis of Dihydroquinazolinones

The compound and its derivatives have been used as catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through one-pot, three-component reactions. This application highlights the compound's significance in facilitating efficient chemical syntheses, which is essential for pharmaceutical and chemical industries (K. Niknam et al., 2011).

Propiedades

IUPAC Name |

8-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUFCIWJGKEQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)NC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2602134.png)

![3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2602137.png)

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)

![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)